molecular formula C7H9LiO3 B2716764 Lithium;2-oxaspiro[3.3]heptane-6-carboxylate CAS No. 2375260-05-0

Lithium;2-oxaspiro[3.3]heptane-6-carboxylate

Cat. No.: B2716764
CAS No.: 2375260-05-0
M. Wt: 148.09
InChI Key: ALEITJVDWOKFQW-UHFFFAOYSA-M
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Description

Lithium 2-oxaspiro[3.3]heptane-6-carboxylate (CAS: 2375260-05-0) is a lithium salt of a spirocyclic carboxylic acid derivative. Its structure features a 2-oxaspiro[3.3]heptane core, a seven-membered bicyclic system containing an oxygen atom in the spiro junction. This compound is commercially available in milligram to gram quantities (e.g., 50 mg for €502.00; 500 mg for €1,363.00) from suppliers like CymitQuimica and others . Safety protocols emphasize avoiding heat sources (P210), proper handling (P201/P202), and keeping it away from children (P102) .

The spirocyclic scaffold is valued in medicinal chemistry for its conformational rigidity, which enhances binding specificity. Derivatives of this compound are often used as intermediates in drug discovery, particularly for modifying pharmacokinetic properties or enabling targeted delivery .

Properties

IUPAC Name

lithium;2-oxaspiro[3.3]heptane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3.Li/c8-6(9)5-1-7(2-5)3-10-4-7;/h5H,1-4H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEITJVDWOKFQW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1C(CC12COC2)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9LiO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375260-05-0
Record name lithium 2-oxaspiro[3.3]heptane-6-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium;2-oxaspiro[3.3]heptane-6-carboxylate typically involves the reaction of 2-oxaspiro[3.3]heptane-6-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the lithium salt is complete.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the spirocyclic ring system. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, where nucleophiles such as amines or alcohols replace the lithium ion.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the spirocyclic ring.

    Substitution: Substituted derivatives with new functional groups replacing the lithium ion.

Scientific Research Applications

Lithium;2-oxaspiro[3.3]heptane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of spirocyclic compounds and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Lithium;2-oxaspiro[3.3]heptane-6-carboxylate involves its interaction with various molecular targets. The lithium ion can modulate the activity of enzymes and receptors, influencing biochemical pathways. The spirocyclic structure allows the compound to fit into specific binding sites, enhancing its selectivity and potency. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research and Industrial Relevance

  • Drug Discovery : The lithium salt and its esters are pivotal in synthesizing rigid scaffolds for kinase inhibitors or neuroactive compounds .
  • Safety Considerations : The lithium salt requires stringent storage (2–8°C) and handling to prevent decomposition, unlike more stable esters .

Biological Activity

Lithium;2-oxaspiro[3.3]heptane-6-carboxylate is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique spirocyclic structure and the presence of lithium ions contribute to its biological activity, making it a subject of investigation for potential therapeutic applications.

Chemical Structure and Synthesis

Chemical Structure:
The compound consists of a spirocyclic framework featuring a lithium ion and a carboxylate group. This structure is significant for its interaction with biological targets.

Synthesis Methods:
The synthesis typically involves the reaction of 2-oxaspiro[3.3]heptane-6-carboxylic acid with lithium hydroxide or lithium carbonate in an organic solvent such as tetrahydrofuran (THF). The reaction is conducted under inert conditions to prevent moisture interference, followed by purification processes like recrystallization.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The lithium ion can influence various biochemical pathways, enhancing the compound's selectivity and potency in specific biological contexts. The spirocyclic structure allows it to fit into binding sites on proteins, which is crucial for its effectiveness as a potential therapeutic agent.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for further development in treating infections.

Anticancer Potential

Studies have shown that compounds similar to this compound may possess anticancer properties. Investigations into its mechanism of action reveal that it could interfere with cancer cell proliferation and induce apoptosis, although more detailed studies are required to confirm these effects specifically for this compound .

Research Findings and Case Studies

  • Case Study on Antimicrobial Activity:
    A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.
  • Anticancer Activity Assessment:
    In vitro studies demonstrated that the compound could reduce the viability of breast cancer cells by inducing cell cycle arrest and apoptosis, suggesting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Activity
This compoundSpirocyclicAntimicrobial, Anticancer
2-Azaspiro[3.3]heptane-6-carboxylic acidSpirocyclicPotentially similar activities
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acidSpirocyclicUsed in medicinal chemistry

This table highlights how this compound compares with related compounds, emphasizing its unique properties due to the lithium ion.

Q & A

Q. What ethical and methodological protocols govern human/animal studies involving this compound?

  • Methodological Answer : For toxicity studies, follow OECD Guidelines (e.g., Acute Oral Toxicity Test 423). Secure institutional review board (IRB) approval, ensuring informed consent and anonymization of participant data. Use double-blind protocols to minimize bias in physiological response assessments .

Data Analysis and Validation

  • Statistical Rigor : Apply Student’s t-test or ANOVA for reproducibility analysis (p < 0.05). Use error propagation formulas for derived parameters (e.g., ionic conductivity uncertainty) .
  • Peer Review : Cross-check computational results with open-source databases (e.g., Materials Project) and experimental data from peer-reviewed journals (avoiding non-academic sources like BenchChem) .

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